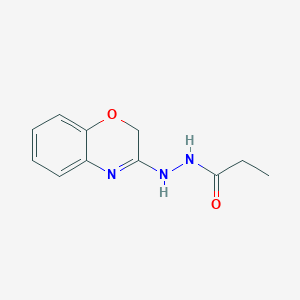
2,2'-Sulfanediylbis(3-nitrothiophene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Sulfanediylbis(3-nitrothiophene) is an organic compound with the molecular formula C8H4N2O4S3 It consists of two thiophene rings connected by a sulfur atom, with each ring bearing a nitro group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Sulfanediylbis(3-nitrothiophene) typically involves the reaction of 3-nitrothiophene with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds through the formation of an intermediate sulfenyl chloride, which subsequently reacts with another molecule of 3-nitrothiophene to form the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for 2,2’-Sulfanediylbis(3-nitrothiophene) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-Sulfanediylbis(3-nitrothiophene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives of the thiophene rings.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
2,2’-Sulfanediylbis(3-nitrothiophene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2,2’-Sulfanediylbis(3-nitrothiophene) and its derivatives involves interactions with various molecular targets. For instance, the nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The sulfur atom in the compound can also form bonds with metal ions, influencing its activity in biological systems .
Comparación Con Compuestos Similares
- 2,2’-Sulfanediylbis(benzene-1,4-diyloxy)diethanol
- 2,2’-Oxybis(benzene-1,4-diylsulfanediyl)diethanol
- 2,2’-Sulfanediylbis(benzene-1,4-diylsulfanediyl)diethanol
Comparison: Compared to these similar compounds, 2,2’-Sulfanediylbis(3-nitrothiophene) is unique due to the presence of nitro groups on the thiophene rings. This structural feature imparts distinct electronic properties and reactivity, making it suitable for specific applications in materials science and medicinal chemistry .
Propiedades
Número CAS |
79929-20-7 |
|---|---|
Fórmula molecular |
C8H4N2O4S3 |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
3-nitro-2-(3-nitrothiophen-2-yl)sulfanylthiophene |
InChI |
InChI=1S/C8H4N2O4S3/c11-9(12)5-1-3-15-7(5)17-8-6(10(13)14)2-4-16-8/h1-4H |
Clave InChI |
MFRCXZWQGBQBNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1[N+](=O)[O-])SC2=C(C=CS2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


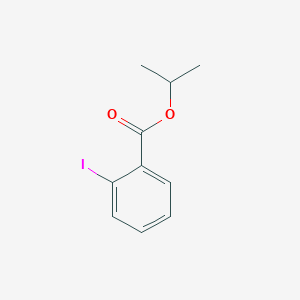

![N,N,N',N'-Tetrakis{[(propan-2-yl)oxy]methyl}urea](/img/structure/B14429896.png)
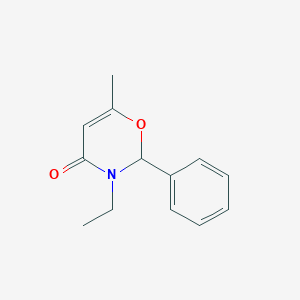
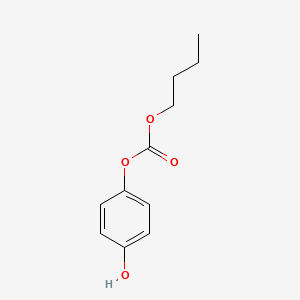
![4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14429912.png)
![4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-one](/img/structure/B14429914.png)
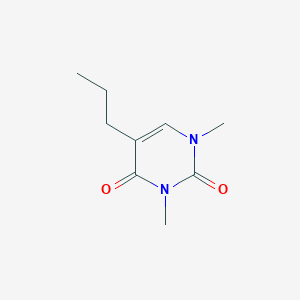
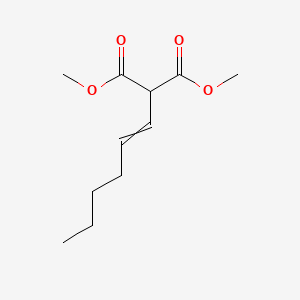
![(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one](/img/structure/B14429933.png)
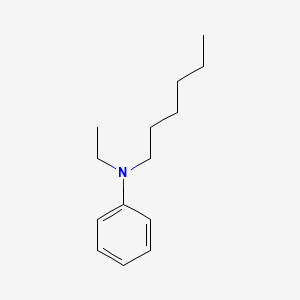
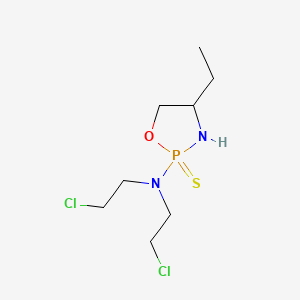
![4'-[(6-Hydroxyhexyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14429969.png)
